molecular formula C17H21NO3S B2538757 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide CAS No. 898644-82-1

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B2538757
CAS No.: 898644-82-1
M. Wt: 319.42
InChI Key: IVILRGMJLUZNFP-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. This compound is characterized by the presence of a methoxy group, two methyl groups, and a phenylethyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the methoxy, methyl, and phenylethyl groups. One common method involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide.

    Reduction: Formation of 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfinamide or 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenethiol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
  • 4-methoxy-2,5-dimethyl-N-(3-phenylethyl)benzenesulfonamide
  • 4-methoxy-2,5-dimethyl-N-(4-phenylethyl)benzenesulfonamide

Uniqueness

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is unique due to the specific positioning of the phenylethyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-13-12-17(14(2)11-16(13)21-3)22(19,20)18-10-9-15-7-5-4-6-8-15/h4-8,11-12,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVILRGMJLUZNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CC=CC=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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